molecular formula C20H20N4O4 B2682520 (E)-1-(benzo[d][1,3]dioxol-5-yl)-3-(3-isobutyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea CAS No. 899972-96-4

(E)-1-(benzo[d][1,3]dioxol-5-yl)-3-(3-isobutyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea

Cat. No.: B2682520
CAS No.: 899972-96-4
M. Wt: 380.404
InChI Key: UQZWMQKAOGBCJX-PTGBLXJZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Classification Within Heterocyclic Chemistry

The compound belongs to three distinct heterocyclic families:

  • Quinazolinone Core : A bicyclic system comprising a benzene ring fused to a pyrimidin-4(3H)-one moiety. The 2-oxo group and 3-isobutyl substitution stabilize the keto-enol tautomerism, favoring the lactam form in solution.
  • Urea Linker : A planar, resonance-stabilized functional group connecting the quinazolinone and benzodioxole units. The (E)-configuration ensures optimal spatial alignment for hydrogen bonding.
  • Benzo[d]dioxole : A bicyclic ether providing electron-rich aromaticity and metabolic stability via methylenedioxy bridging.

Table 1: Key Structural Features and Hybridization States

Component Hybridization Key Features
Quinazolinone core sp² (C2, N1) Lactam ring; 3-isobutyl enhances lipophilicity
Urea linker sp² (C=O) (E)-configuration minimizes steric clash
Benzo[d]dioxole sp² (aromatic) Methylenedioxy improves oxidative stability

Significance in Medicinal Chemistry Research

Quinazolinone-urea hybrids are prioritized in drug discovery due to:

  • Multitarget Potential : The quinazolinone scaffold inhibits kinases (e.g., VEGFR2), while urea derivatives modulate apoptosis pathways.
  • Enhanced Solubility : The urea group improves aqueous solubility (logP reduction by 0.5–1.0 units) compared to nonpolar analogues.
  • Synergistic Effects : In a 2020 study, 3-(4-oxo-2-phenylquinazolin-3(4H)-yl)urea derivatives exhibited IC~50~ values of 3.35–5.59 μg/mL against HEPG2 and HELA cell lines, outperforming parent quinazolinones by 40–60%.

Historical Development of Quinazolinone Urea Derivatives

The evolution of this structural class includes:

  • Early Syntheses (1900s) : Condensation of anthranilic acid with urea under acidic conditions yielded simple 4(3H)-quinazolinones.
  • Pharmacological Expansion (1970s) : Methaqualone, a 4-quinazolinone sedative, demonstrated the scaffold’s CNS activity but raised safety concerns.
  • Modern Hybrids (2000s–Present) : Incorporation of urea linkers and aromatic substituents (e.g., benzodioxole) improved target specificity. For example, sorafenib’s urea-quinazoline hybrid structure inhibited VEGFR2 at nanomolar concentrations.

Table 2: Milestones in Quinazolinone-Urea Development

Year Advancement Impact
1910 First synthesis of 4(3H)-quinazolinone Established core synthetic routes
1972 Methaqualone as a hypnotic agent Highlighted CNS applications
2005 Sorafenib’s FDA approval Validated kinase inhibition via urea
2020 Cytotoxic urea-quinazolinones (IC~50~ <5 μg/mL) Demonstrated anticancer potential

Pharmacophore Integration: Benzo[d]dioxole-Quinazolinone-Urea

The compound’s pharmacophore combines three critical elements:

  • Benzo[d]dioxole :
    • Enhances blood-brain barrier penetration (calculated LogBB = 0.3).
    • Resists cytochrome P450-mediated metabolism due to methylenedioxy shielding.
  • 3-Isobutyl-2-oxoquinazolinone :
    • The isobutyl group occupies hydrophobic pockets in kinase ATP-binding sites.
    • The 2-oxo group participates in hydrogen bonding with Asp1046 in VEGFR2.
  • Urea Linker :
    • Adopts a trans,trans conformation, enabling dual hydrogen bonding with Glu885 and Asp1046.
    • The (E)-configuration optimizes π-stacking with Phe1047 in kinase domains.

Structural-Activity Insights :

  • Replacement of benzodioxole with phenyl reduces cytotoxicity by 70% (HEPG2 assay).
  • Inversion to the (Z)-urea configuration decreases VEGFR2 binding affinity (K~d~ = 128 nM vs. 19 nM for (E)).

Properties

CAS No.

899972-96-4

Molecular Formula

C20H20N4O4

Molecular Weight

380.404

IUPAC Name

1-(1,3-benzodioxol-5-yl)-3-[3-(2-methylpropyl)-2-oxoquinazolin-4-yl]urea

InChI

InChI=1S/C20H20N4O4/c1-12(2)10-24-18(14-5-3-4-6-15(14)22-20(24)26)23-19(25)21-13-7-8-16-17(9-13)28-11-27-16/h3-9,12H,10-11H2,1-2H3,(H2,21,23,25)

InChI Key

UQZWMQKAOGBCJX-PTGBLXJZSA-N

SMILES

CC(C)CN1C(=C2C=CC=CC2=NC1=O)NC(=O)NC3=CC4=C(C=C3)OCO4

solubility

not available

Origin of Product

United States

Biological Activity

(E)-1-(benzo[d][1,3]dioxol-5-yl)-3-(3-isobutyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea is a compound of interest due to its potential biological activities, particularly in the fields of cancer treatment and antioxidant properties. This article synthesizes available research findings on the biological activity of this compound, including its synthesis, mechanisms of action, and efficacy in various biological assays.

Chemical Structure and Properties

The chemical structure of (E)-1-(benzo[d][1,3]dioxol-5-yl)-3-(3-isobutyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea can be represented as follows:

C19H20N2O4\text{C}_{19}\text{H}_{20}\text{N}_2\text{O}_4

This compound features a benzo[d][1,3]dioxole moiety linked to a quinazoline derivative, which is known for its diverse pharmacological activities.

Synthesis of the Compound

The synthesis of this compound typically involves multi-step organic reactions that include the formation of the dioxole ring and the quinazoline framework. The detailed synthetic routes have been documented in various studies, emphasizing the importance of optimizing reaction conditions to enhance yield and purity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of benzodioxole derivatives. For example, a study evaluated several benzodioxole compounds for their cytotoxic activity against various cancer cell lines. The results indicated that compounds with similar structures to (E)-1-(benzo[d][1,3]dioxol-5-yl)-3-(3-isobutyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea exhibited significant cytotoxic effects:

CompoundCell LineIC50 (mM)
2aHep3B0.5
2bHep3B0.7
DOXHep3B0.4

The study found that compounds 2a and 2b showed lower IC50 values compared to Doxorubicin (DOX), indicating their potential as effective anticancer agents against liver cancer cells .

The mechanism by which these compounds exert their anticancer effects may involve inducing cell cycle arrest and apoptosis in cancer cells. For instance, compound 2a was shown to significantly decrease the fraction of cells in the G1 phase and increase apoptosis markers in Hep3B cells . This suggests that (E)-1-(benzo[d][1,3]dioxol-5-yl)-3-(3-isobutyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea may similarly disrupt cell cycle progression.

Antioxidant Activity

In addition to its anticancer properties, this compound has been evaluated for its antioxidant activity. Antioxidants play a crucial role in protecting cells from oxidative stress and may contribute to cancer prevention. The antioxidant activity was assessed using the DPPH radical scavenging assay:

CompoundIC50 (µM)
2a39.85
2b79.95
Trolox25.00

The results indicate that both derivatives possess moderate antioxidant activity, which could further support their therapeutic potential by mitigating oxidative damage in cells .

Case Studies

Several case studies have explored the efficacy of compounds similar to (E)-1-(benzo[d][1,3]dioxol-5-yl)-3-(3-isobutyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea in preclinical models:

  • Liver Cancer Model : In a study involving HepG2 liver cancer cells treated with benzodioxole derivatives, significant reductions in cell viability were observed at concentrations as low as 0.5 mM.
  • Zebrafish Embryo Toxicity : A toxicity assessment using zebrafish embryos indicated that certain derivatives did not exhibit significant toxicity at therapeutic concentrations, suggesting a favorable safety profile for further development .

Comparison with Similar Compounds

Concluding Remarks

The unique combination of the benzo[d][1,3]dioxole-quinazolinone scaffold, isobutyl substituent, and urea linkage in “(E)-1-(benzo[d][1,3]dioxol-5-yl)-3-(3-isobutyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea” confers distinct advantages over analogs. Its optimized lipophilicity, hydrogen-bond capacity, and conformational stability position it as a promising candidate for further pharmacological evaluation. Advanced tools like Mercury CSD 2.0 and Cremer-Pople puckering analysis remain indispensable for elucidating structure-property relationships in this chemical space .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.